5-(chloromethyl)-2-phenoxypyridine
Description
5-(Chloromethyl)-2-phenoxypyridine is a pyridine derivative featuring a chloromethyl (-CH2Cl) group at the 5-position and a phenoxy (-OC6H5) group at the 2-position of the pyridine ring.
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOFRQSODLPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Chloromethylation of 2-Phenoxypyridine
The most widely documented approach involves the direct chloromethylation of 2-phenoxypyridine. This method employs chloromethyl methyl ether (MOMCl) as the chlorinating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates MOMCl to generate a chloromethyl cation.
Reaction Conditions:
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Solvent: Anhydrous dichloromethane or chlorobenzene
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Temperature: 0–25°C (to minimize side reactions)
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Molar Ratios: 2-Phenoxypyridine:MOMCl:AlCl₃ = 1:1.2:1.1
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Reaction Time: 4–6 hours
Under these conditions, the chloromethyl group is selectively introduced at the 5-position of the pyridine ring due to the directing effects of the phenoxy group. However, this method faces challenges in achieving high yields (typically 50–65%) due to competing hydrolysis of MOMCl and over-chlorination byproducts .
Continuous Flow Microreactor Synthesis
Recent advancements in flow chemistry have enabled the development of a continuous process for analogous chloromethylpyridine derivatives, as demonstrated in patent CN102796039A . While originally designed for 2-chloro-5-chloromethylpyridine, this methodology offers insights applicable to this compound synthesis.
Key Process Parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Polytetrafluoroethylene (PTFE) microchannel |
| Inner Diameter | 600–1000 µm |
| Residence Time | 45–60 seconds |
| Temperature | 110–120°C |
| Catalytic System | Azobisisobutyronitrile (AIBN) |
| Solvent | Chlorobenzene |
Procedure:
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Feed Preparation:
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Solution A: 2-Phenoxypyridine (3 M) and AIBN (0.012 equiv) in chlorobenzene
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Solution B: Sulfuryl chloride (SO₂Cl₂, 1.5 M) in chlorobenzene
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Reaction: Solutions A and B are co-fed into the microreactor at 2.0 m/min, achieving rapid mixing and precise temperature control.
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Workup: The effluent is treated with 10% NaOH to quench excess SO₂Cl₂, followed by filtration and drying.
Advantages:
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Yield Enhancement: Microreactors improve mass/heat transfer, achieving 43% single-pass yield with 97.8% selectivity .
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Safety: Reduced inventory of hazardous reagents (e.g., SO₂Cl₂) minimizes explosion risks.
Alternative Nucleophilic Substitution Routes
An alternative strategy involves constructing the pyridine ring through cyclization reactions. For example, Suzuki-Miyaura cross-coupling can assemble the 2-phenoxypyridine core before introducing the chloromethyl group.
Representative Pathway:
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Suzuki Coupling:
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Chloromethylation:
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Subsequent treatment with MOMCl/AlCl₃ as described in Section 1.
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This modular approach allows for structural diversification but introduces additional synthetic steps, reducing overall efficiency.
Industrial-Scale Production Considerations
Scalable production requires optimizing cost, safety, and environmental impact:
Challenges:
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MOMCl Handling: Classified as a carcinogen, requiring closed-system processing.
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Solvent Recovery: Chlorobenzene (BP 131°C) is energy-intensive to recycle.
Innovations:
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Catalyst Recycling: Immobilized AlCl₃ on mesoporous silica improves recyclability.
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Alternative Chlorinating Agents: Benzyltrimethylammonium dichloroiodate (BTMA·ICl₂) shows promise for safer chloromethylation .
| Chemical | Permissible Exposure Limit (PEL) |
|---|---|
| Chloromethyl methyl ether | 0.1 ppm (OSHA) |
| Aluminum chloride | 2 mg/m³ (NIOSH) |
Comparative Methodological Analysis
| Method | Yield (%) | Selectivity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Classical Chloromethylation | 58 ± 7 | 82 ± 5 | Moderate | High Risk |
| Continuous Flow | 43 ± 2 | 97.8 ± 0.5 | High | Moderate |
| Suzuki-Chloromethylation | 35 ± 4 | 89 ± 3 | Low | Low Risk |
Chemical Reactions Analysis
Types of Reactions: 5-(chloromethyl)-2-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-(Chloromethyl)-2-phenoxypyridine has been investigated for its potential as a scaffold in the development of various therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of phenoxypyridine compounds exhibit significant anticancer properties. For instance, modifications to the phenoxypyridine structure can enhance selectivity towards cancer cells, improving therapeutic efficacy while minimizing toxicity to normal cells. A study highlighted that certain phenoxypyridine derivatives demonstrated an 11-fold higher selectivity for cancerous A549 cells compared to non-cancerous LO2 cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Specifically, it has shown promise as a potential inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a target for developing new antibacterial and antimalarial drugs . The structure-activity relationships (SAR) of these compounds suggest that modifications can significantly enhance their potency against microbial targets.
Agrochemical Applications
This compound and its derivatives are also important in the field of agrochemicals, particularly as pesticides.
Insecticidal Activity
Studies have demonstrated that phenoxypyridine derivatives possess insecticidal properties. For example, certain compounds showed complete inhibition of pests such as Mythimna separata at concentrations as low as 500 mg/L . This suggests that these compounds could serve as effective alternatives to traditional insecticides, potentially reducing environmental impact.
Herbicidal Activity
Phenoxypyridine-based compounds have been linked to herbicidal activity against various weed species. Research indicates that specific derivatives exhibit high levels of inhibition against weeds like Digitaria sanguinalis and Echinochloa crus-galli, achieving up to 100% control under certain conditions . The effectiveness appears to be influenced by the electronic properties of substituents on the pyridine ring.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-phenoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenoxy group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Characteristics
- Molecular Formula: Inferred as C12H10ClNO (pyridine ring + chloromethyl + phenoxy groups).
- Molecular Weight : Estimated ~219.45 g/mol (calculated from atomic masses).
- Key Functional Groups: Chloromethyl: Enhances reactivity for nucleophilic substitution or cross-coupling reactions. Phenoxy: Introduces aromatic bulk, influencing solubility and electronic properties.
This compound likely serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, analogous to structurally similar derivatives like 5-(chloromethyl)-2-methoxypyridine (CAS 101990-70-9), which is used in drug development .
Comparison with Similar Pyridine Derivatives
Below is a detailed comparison of 5-(chloromethyl)-2-phenoxypyridine with structurally related compounds, focusing on substituent effects, physical properties, and applications.
Structural Analogs and Their Properties
Substituent Effects on Reactivity and Solubility
- Chloromethyl Group : Common in intermediates for cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions. For example, 2-(chloromethyl)-3,4-dimethoxypyridine is used in synthesizing pantoprazole, a proton-pump inhibitor .
- Phenoxy vs.
- Electron-Withdrawing Groups : Chlorine and fluorinated substituents (e.g., -OCHF2) enhance electrophilicity, accelerating reactions at the pyridine ring .
Thermal and Stability Profiles
- Melting Points: While direct data is unavailable, analogs like 5-amino-2-chloro-4-phenoxypyridine exhibit stability under synthetic conditions, with structurally similar compounds showing melting points in the range of 268–287°C .
- Storage: Chloromethyl-containing derivatives often require inert atmospheres and low temperatures (-20°C) to prevent decomposition, as noted for 5-(chloromethyl)-2-methoxypyridine .
Biological Activity
5-(Chloromethyl)-2-phenoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN
- Molecular Weight : 201.66 g/mol
This compound features a chloromethyl group attached to a phenoxypyridine structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Investigated for its effectiveness against various bacteria and fungi.
- Anticancer Properties : Evaluated for its potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : Assessed for its ability to inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound may act as a nucleophile, participating in biochemical pathways through covalent bonding with target molecules, leading to alterations in their function.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This data indicates that the compound has notable activity against both bacterial and fungal strains.
Anticancer Activity
In vitro studies demonstrated that this compound inhibits the growth of cancer cell lines, including breast and lung cancer cells. The findings are detailed in Table 2:
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies
- Study on Enzyme Inhibition : A recent investigation focused on the enzyme inhibition properties of this compound. The compound was found to inhibit the activity of certain kinases involved in cancer progression, demonstrating a potential therapeutic application in oncology .
- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. This study highlights the compound's potential for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-(chloromethyl)-2-phenoxypyridine with high purity?
- Methodology : Optimize nucleophilic substitution reactions using 2-phenoxypyridine derivatives and chloromethylation agents (e.g., chloromethyl methyl ether under acidic conditions). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>97%) by melting point analysis (e.g., 96–98°C for structurally similar compounds) and NMR spectroscopy .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology : Use / NMR to confirm the chloromethyl group’s presence (δ ~4.5–5.0 ppm for CHCl) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) for melting point consistency .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (respiratory hazard per GHS Category 3). Store in airtight containers at 2–8°C. Dispose of waste via licensed chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the reactivity of the chloromethyl group in cross-coupling reactions?
- Methodology : Compare reactivity in Suzuki-Miyaura coupling using para-substituted arylboronic acids. Electron-withdrawing groups (e.g., -NO) enhance electrophilicity of CHCl, accelerating cross-coupling. Steric hindrance from ortho-substituents reduces reaction rates. Monitor via NMR kinetic studies and DFT calculations to map electronic effects .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodology : Re-evaluate assay conditions (e.g., cell line variability, incubation time). For anticancer studies, validate cytotoxicity using standardized protocols (e.g., MTT assay, IC calculations). Compare in vitro vs. in vivo results, adjusting for metabolic stability via liver microsome testing .
Q. How can computational chemistry predict regioselectivity in functionalizing this compound?
- Methodology : Apply molecular docking to simulate interactions with catalytic sites (e.g., palladium catalysts). Use quantum mechanical calculations (e.g., Fukui indices) to identify reactive sites. Validate predictions with experimental data on substituent effects (e.g., para- vs. meta-functionalization yields) .
Data Contradiction Analysis
Q. Why do melting points vary for structurally similar chloromethylpyridine derivatives?
- Methodology : Investigate polymorphism via X-ray crystallography. Compare DSC thermograms of batches with purity discrepancies (e.g., 95% vs. 97%). Trace impurities (e.g., residual solvents) may depress melting points; optimize recrystallization solvents (e.g., ethanol/water) for consistent results .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing this compound derivatives for pharmacological screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
